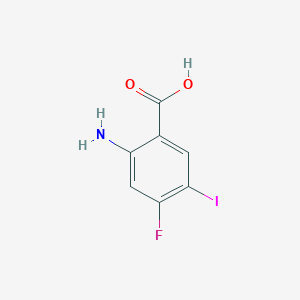

2-Amino-4-fluoro-5-iodobenzoic acid

Descripción general

Descripción

2-Amino-4-fluoro-5-iodobenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is described, which shares the halogenated benzoic acid structure with the compound of interest .

Synthesis Analysis

The synthesis of related compounds such as 2-fluoro-6-iodobenzoic acid involves starting with an amino-fluorobenzoic acid, protecting the carboxyl group, introducing iodine ions through diazotization and iodosubstitution, followed by deprotection . This method could potentially be adapted for the synthesis of this compound by altering the position of the halogen substituents.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed, studies on similar compounds like 2-amino-5-bromobenzoic acid provide insights into the conformational stability and vibrational analysis through experimental techniques and computational methods such as density functional theory (DFT) . These methods could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The papers discuss the reactivity of amines and amino acids with various reagents. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is investigated, which could be relevant to understanding the reactivity of the amino group in this compound . Additionally, the fluorometric assay of amino acids and amines using NBD-F in high-performance liquid chromatography is described, which could be applicable to the analysis of the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds have been studied using various spectroscopic methods. For instance, the FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid have been recorded, and the thermodynamic functions have been calculated at different levels of theory . These methods could be used to analyze the physical and chemical properties of this compound. Additionally, the fluorescence quenching of 2-aminobenzimidazole derivatives by hydrogen peroxide could provide insights into the fluorescence properties of the compound of interest .

Aplicaciones Científicas De Investigación

Synthesis Processes

2-Amino-4-fluoro-5-iodobenzoic acid, a variant of fluorobenzoic acid, is involved in various synthesis processes. Zhao Haoyu et al. (2010) demonstrated its use in synthesizing 2-fluoro-6-iodobenzoic acid, highlighting its role in introducing iodine ions via diazotization and iodosubstitution in the production of loose white crystals with high purity and yield. This process is characterized by low production costs and mild reaction conditions, making it commercially viable (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010).

Chromatography and Detection

In the field of chromatography, this compound derivatives are used as labeling reagents. Watanabe and Imai (1981) utilized 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates its utility in sensitive detection and analysis of amino acids (Y. Watanabe, K. Imai, 1981).

Antitumor Properties

Fluorobenzoic acid derivatives, closely related to this compound, have shown potential in antitumor applications. Hutchinson et al. (2001) synthesized mono- and difluorinated benzothiazoles using this compound and found them to be potently cytotoxic in certain human breast cell lines. This highlights its potential utility in developing cancer treatments (I. Hutchinson, M. Chua, H. Browne, et al., 2001).

Solid-Phase Synthesis

The compound is also significant in solid-phase synthesis. Kilburn et al. (2000) described the use of resin-bound 4-fluoro-3-nitrobenzoic acid, a similar compound, in the synthesis of substituted 2-aminomethylbenzimidazoles. This shows the compound's relevance in innovative solid support strategies for creating complex organic molecules (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000).

Functional Organic-Inorganic Colloids

In another application, Bromberg et al. (2008) utilized a derivative of iodobenzoic acid, structurally related to this compound, for modifying polymers with hydroxyl or amino groups. This demonstrates the compound's utility in creating functional organic-inorganic colloids for various applications, including hydrolyzing analogs of nerve agents (L. Bromberg, H. Zhang, T. A. Hatton, 2008).

Pharmaceutical Development

In pharmaceutical research, this compound and its derivatives find applications in synthesizing novel molecules with potential biological activity. Holla et al. (2003) used fluoro-benzoic acid derivatives in creating new molecules with promising antibacterial activities, indicative of the compound's versatility in drug development (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s structurally similar to iodobenzoic acids, which consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . These compounds can be considered as iodinated derivatives of benzoic acid .

Mode of Action

It’s known that benzylic positions, such as the one in this compound, can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It has been used as a precursor molecule to generate electron transfer dissociation (etd) reagents via electrospray ionization (esi) followed by collision-induced dissociation (cid) . It’s also used in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .

Result of Action

It’s used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide , indicating its potential role in the synthesis of bioactive compounds.

Action Environment

It’s generally recommended to store such compounds in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

2-amino-4-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFNPHMSIVIAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

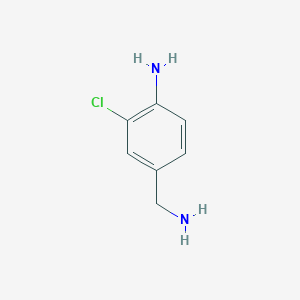

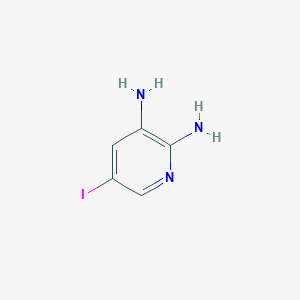

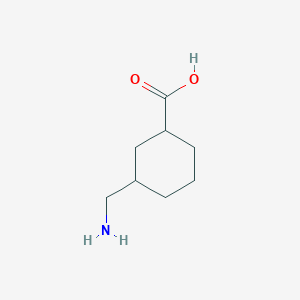

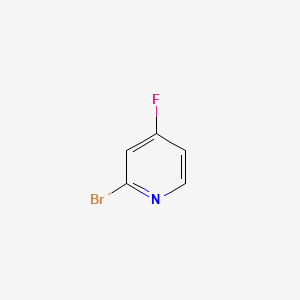

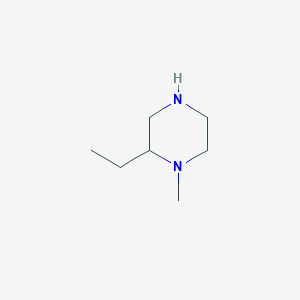

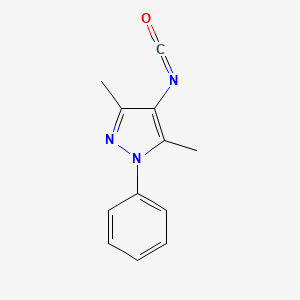

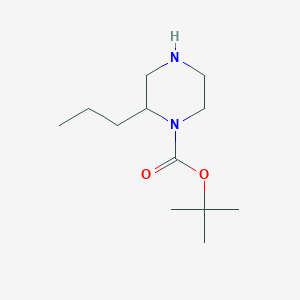

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)